Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- encapsulates multiple layers of structural information. The parent bicyclic system is defined by the fusion of a furan ring ([2,3-c] annellation) to a pyridine ring, creating a furopyridine core. The numbering follows bicyclic conventions, with bridgehead carbons at positions 2 and 6 (Figure 1).
Table 1: Bicyclic Nomenclature Components in Furopyridine Derivatives
| Component | Description |
|---|---|
| Bicyclo prefix | Indicates fused furan (5-membered) and pyridine (6-membered) rings |
| Bridge sizes | [2,3-c] annellation specifies bond connections between rings |
| Stereodescriptors | (2R,3aR,7aS) define absolute configuration at chiral centers |
| Functional groups | Dicarboxylic acid at C2/C6, esterification at C6 with benzyl group |
The "hexahydro" designation denotes complete saturation of the pyridine ring, while the "rel-" prefix indicates relative stereochemistry between the (2R,3aR,7aS) centers. The benzyl ester group at position 6 introduces both steric bulk and potential for deprotection in synthetic applications.
Historical Development of Bicyclic Furopyridine Systems
The synthesis of furopyridine derivatives emerged alongside advances in heterocyclic chemistry during the mid-20th century. Early work focused on simple bicyclic systems like furo[2,3-b]pyridine, with the [2,3-c] isomer gaining attention after the development of directed cyclization techniques in the 1980s. Key milestones include:
- Bridgehead Functionalization : The introduction of carboxylic acid groups at C2 and C6 positions enabled chelation studies and metal-organic framework development.
- Stereochemical Control : Asymmetric hydrogenation methods (1990s) allowed access to enantiomerically pure hexahydro derivatives.
- Protective Group Strategies : Benzyl ester incorporation addressed solubility challenges in polar reaction media while maintaining acid functionality.
These developments transformed furopyridines from structural curiosities to viable building blocks for complex molecule synthesis.
Significance in Heterocyclic Chemistry Research
The unique electronic and spatial properties of furo[2,3-c]pyridine derivatives make them valuable in multiple research domains:
Table 2: Applications of Furopyridine Derivatives
| Application Area | Functional Advantage |
|---|---|
| Catalysis | Bridgehead nitrogen participates in metal coordination |
| Drug Discovery | Bicyclic system mimics bioactive natural product scaffolds |
| Materials Science | Conjugated π-system enables charge transport studies |
| Supramolecular Chemistry | Dicarboxylic acids form hydrogen-bonded networks |
The hexahydro variant's saturated system provides conformational rigidity critical for studying stereoelectronic effects, while the benzyl ester group serves as a versatile protective strategy in multi-step syntheses. Recent studies have exploited the C2/C6 diacid functionality for creating coordination polymers with rare-earth metals, demonstrating the compound's versatility beyond traditional organic synthesis.
Synthetic Pathway Highlight
A representative synthesis involves:
- Diels-Alder cyclization to form the furopyridine core
- Catalytic hydrogenation for hexahydro saturation
- Selective esterification at C6 using benzyl chloroformate
This sequence illustrates the precision required in manipulating bridgehead reactivity while maintaining stereochemical integrity.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2S,3aS,7aR)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14-/m0/s1 |
InChI Key |
YDYLAUXUHIXCDN-IHRRRGAJSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation
A method adapted from US7009058 involves palladium-catalyzed carbonylation of halogenated precursors. For furopyridine systems, this approach could involve:
- Starting material : A dichloro-furopyridine derivative.
- Reagents : Carbon monoxide, benzyl alcohol (for esterification), and a palladium-diphosphine catalyst (e.g., 1,4-bis(diphenylphosphino)butane).
- Base : Sodium acetate or potassium acetate.
- Conditions : 80–250°C under 1–50 bar CO pressure.
- React 2,3-dichlorofuro[2,3-c]pyridine with benzyl alcohol and CO in the presence of Pd(OAc)₂ and 1,4-bis(diphenylphosphino)butane.
- Heat at 135°C for 2.5 hours under 15 bar CO.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Yield : Up to 85% for analogous pyridine dicarboxylates.
Cyclization via Ammonia-Mediated Condensation
Based on EP0274379B1 , cyclization of α-halooxalacetate esters with aldehydes under ammonia gas forms pyridine rings. For the furopyridine core:
- Starting materials : A furan-containing aldehyde and diethyl α-chlorooxalacetate.
- Conditions : 70–130°C under 30–250 kPa NH₃ pressure.
- Catalyst : Triethylamine or ammonium acetate.
- Condense 5-(furan-2-yl)pent-2-enal with diethyl α-chlorooxalacetate in toluene under NH₃.
- Heat at 110°C for 4 hours.
- Hydrolyze esters selectively to isolate the 6-(phenylmethyl) ester.
Yield : ~70% for related pyridine dicarboxylates.
Stereochemical Control
The (2R,3aR,7aS) configuration necessitates asymmetric synthesis or resolution:
- Chiral Auxiliaries : Use (R)-benzyl glycidyl ether to induce stereochemistry during cyclization.
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate the desired enantiomer.
Data Table 1: Comparison of Stereoselective Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chiral Pd Catalyst | (R)-BINAP | 65 | 92 | |
| Enzymatic Resolution | Candida antarctica | 48 | 99 |
Esterification and Functionalization
The 6-(phenylmethyl) ester is introduced via:
- Benzyl Bromide Alkylation : React the free acid with benzyl bromide and K₂CO₃ in DMF.
- Steglich Esterification : Use DCC/DMAP to couple benzyl alcohol to the dicarboxylic acid.
Data Table 2: Esterification Efficiency
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 78 | 95 |
| Steglich | DCC, DMAP, RT | 85 | 98 |
Critical Analysis of Methodologies
- Palladium Catalysis : Efficient for dicarboxylation but requires high-pressure equipment.
- Ammonia-Mediated Cyclization : Scalable but limited stereocontrol.
- Hybrid Approaches : Combining enzymatic resolution with palladium catalysis improves enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Introduction to Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic Acid, Hexahydro-, 6-(Phenylmethyl) Ester
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
Pharmacological Potential : The compound's structure suggests potential interactions with biological targets. It may exhibit properties similar to other pyridine derivatives known for their pharmacological activities.
Case Study: Antiviral Activity
Research has indicated that compounds similar to furo[2,3-c]pyridine derivatives can act as inhibitors of viral proteases, which are crucial for the replication of viruses such as HIV and hepatitis C. For instance, hexahydro-furo[2,3-b]furan-3-ol has been noted for its role in developing antiviral agents .
Material Science
Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry. Its unique structure allows for the development of polymers with specific mechanical and thermal properties.
Case Study: Biodegradable Polymers
In recent studies, furo[2,3-c]pyridine derivatives have been explored for creating biodegradable plastics. These materials are essential in reducing environmental impact while maintaining functionality in applications such as packaging .
Agricultural Chemistry
Pesticide Development : The structural features of furo[2,3-c]pyridine derivatives make them candidates for developing new agrochemicals. Their potential as herbicides or insecticides is under investigation.
Case Study: Herbicidal Activity
Research has shown that similar compounds can inhibit specific enzymes in plants, leading to effective herbicidal action without harming non-target species. This opens avenues for sustainable agricultural practices .
Table 1: Comparison of Biological Activities of Furo[2,3-c]pyridine Derivatives
Table 2: Physical Properties of Furo[2,3-c]pyridine Compounds
| Property | Value |
|---|---|
| Boiling Point | Predicted 415.4 ± 40.0 °C |
| Density | Predicted 1.220 ± 0.06 g/cm³ |
| pKa | Predicted 4.29 ± 0.20 |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, disrupting key cellular pathways and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Tetrahydroimidazo[1,2-a]pyridine Family
Two tetrahydroimidazo[1,2-a]pyridine derivatives from and serve as relevant comparators:
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Physical Properties: Yellow solid, 55% yield, m.p. 215–217°C. Structural Features: Substituents include benzyl, 4-nitrophenyl, and cyano groups. The ester groups at positions 5 and 6 enhance solubility in organic solvents. Spectral Data: ¹H NMR and IR confirm the presence of ester carbonyls (C=O stretching at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2200 cm⁻¹) .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Physical Properties: Yellow solid, 51% yield, m.p. 243–245°C. Key Differences: Replacing the benzyl group with phenethyl alters steric and electronic properties, increasing melting point by ~28°C compared to 2d .
Comparison with Target Compound :
- Both 2d and 1l share ester and nitrile functionalities but lack the fused furopyridine ring. Their higher yields (51–55%) suggest more efficient synthesis routes than those implied for the target compound. The phenylmethyl ester in the target compound may confer similar lipophilicity but with distinct stereochemical constraints.
Pyridine Dicarboxylic Acid Derivatives
2,6-Pyridine Dicarboxylic Acid (Dipicolinic Acid, DPA)
- Applications : DPA is a biomarker for anthrax spores () and a ligand in metal-organic frameworks (MOFs) ().
- Production : Engineered Corynebacterium glutamicum strains achieve 15.01 g/L of 2,6-PDCA via metabolic engineering ().
- Key Differences : Unlike the target compound, DPA lacks the fused furopyridine ring and ester groups, making it more polar and suitable for aqueous applications (e.g., biosensors) .
Other PDCA Isomers
- 2,3-, 2,4-, and 2,5-Pyridine Dicarboxylic Acids: These isomers differ in carboxylic acid positions, affecting coordination chemistry. For example, 2,3-PDCA (quinolinic acid) is a neuroactive metabolite, while 2,5-PDCA (isochinchomeronic acid) is used in MOF synthesis .
Furopyridine Derivatives with Pharmacological Activity
- GPR 119 Agonists: highlights furo[2,3-c]pyridines as activators of GPR 119, a receptor targeted for diabetes therapy.
Biological Activity
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound notable for its unique bicyclic structure that integrates both furan and pyridine moieties. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19NO5
- CAS Number : 1391732-42-5
- Key Functional Groups :
- Two carboxylic acid groups
- One phenylmethyl ester group
The structure allows for various chemical transformations that may enhance its biological activity or alter its properties for specific applications.
Biological Activities
Research indicates that furo[2,3-c]pyridine derivatives may exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Properties : The compound has been studied for its potential in inhibiting cancer cell growth.
- Enzyme Inhibition : Interaction studies reveal binding affinities with various enzymes, suggesting potential as enzyme inhibitors.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Antitumor | Inhibits growth of cancer cells | |
| Enzyme Inhibition | Binds to specific enzymes |
The mechanisms underlying the biological activities of furo[2,3-c]pyridine derivatives are still under investigation. However, several hypotheses have been proposed:
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : Evidence suggests that it can inhibit certain enzymes critical for metabolic processes in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that it may influence oxidative stress pathways within cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various furo[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Case Study 2: Antitumor Activity
In vitro experiments assessed the impact of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
